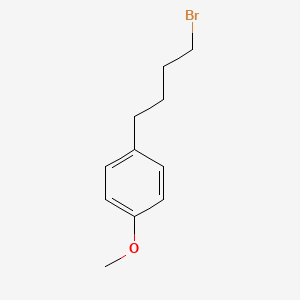
7-fluoro-4-methoxy-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-fluoro-4-methoxy-1H-indazol-3-amine” is a chemical compound with the molecular formula C8H8FN3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “7-fluoro-4-methoxy-1H-indazol-3-amine” consists of a 1H-indazole ring substituted with a fluoro group at the 7th position and a methoxy group at the 4th position . The InChI code for this compound is1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) . Physical And Chemical Properties Analysis
“7-fluoro-4-methoxy-1H-indazol-3-amine” is a solid substance . Its molecular weight is 181.17 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Antiviral Applications
Indazole derivatives, like the one , are known to be used in the synthesis of potent inhibitors for the treatment of viral infections such as HIV. For example, a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is used in the synthesis of Lenacapavir, a capsid inhibitor for HIV-1 infections .
Pharmacological Activities
These compounds possess a wide range of pharmacological activities. They have been reported to exhibit anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Diagnostic Imaging
Indazole derivatives can be modified for use in diagnostic imaging. For instance, a compound was synthesized and labeled with fluorine-18 to develop a PET tracer for in vivo visualization of LRRK2 in the brain .
Chemical Research
The compound you’re interested in is available for purchase from chemical suppliers like MilliporeSigma and Manchester Organics, indicating its use in chemical research and development .
Analytical Standards
Such compounds are also used as analytical standards or reference materials in various scientific studies to ensure the accuracy and consistency of experimental results .
Safety and Hazards
The safety information for “7-fluoro-4-methoxy-1H-indazol-3-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Indazole derivatives have been known to exhibit antitumor activity , suggesting potential targets within cancerous cells.
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that 7-fluoro-4-methoxy-1H-indazol-3-amine might interact with its targets to disrupt cell cycle progression.
Biochemical Pathways
Given the potential antitumor activity of indazole derivatives , it is plausible that this compound could affect pathways related to cell proliferation and apoptosis.
Result of Action
Based on the known effects of some indazole derivatives, it is possible that this compound could lead to the inhibition of cell growth in certain neoplastic cell lines .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-4-methoxy-1H-indazol-3-amine involves the reaction of 4-methoxy-1H-indazole-3-carboxylic acid with thionyl chloride to form 4-methoxy-1H-indazole-3-carbonyl chloride. This intermediate is then reacted with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired product.", "Starting Materials": [ "4-methoxy-1H-indazole-3-carboxylic acid", "thionyl chloride", "7-fluoro-1,2,3,4-tetrahydroisoquinoline", "base" ], "Reaction": [ "4-methoxy-1H-indazole-3-carboxylic acid is reacted with thionyl chloride to form 4-methoxy-1H-indazole-3-carbonyl chloride.", "4-methoxy-1H-indazole-3-carbonyl chloride is reacted with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form 7-fluoro-4-methoxy-1H-indazol-3-amine." ] } | |
CAS RN |
1240518-37-9 |
Product Name |
7-fluoro-4-methoxy-1H-indazol-3-amine |
Molecular Formula |
C8H8FN3O |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



